

# Introduction: A Versatile Building Block in Modern Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *2-Ethylmorpholine-4-sulfonyl chloride*

Cat. No.: *B13219614*

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**2-Ethylmorpholine-4-sulfonyl chloride** is a specialized chemical intermediate that merges two moieties of high value in drug discovery: the morpholine ring and the sulfonyl chloride functional group. The morpholine scaffold is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) drug candidates, due to its favorable physicochemical properties that can enhance solubility, metabolic stability, and blood-brain barrier permeability.[1] The sulfonyl chloride group is a highly reactive electrophile, primarily utilized for the synthesis of sulfonamides, a cornerstone functional group found in a vast array of therapeutic agents.[2][3]

This guide provides a comprehensive technical overview of **2-Ethylmorpholine-4-sulfonyl chloride**, synthesizing available data with established chemical principles to serve as a resource for its application in research and development.

## PART 1: Core Chemical and Physical Properties

Precise experimental data for **2-Ethylmorpholine-4-sulfonyl chloride** is not widely published. However, its fundamental properties can be established from its CAS registry and chemical structure, while others can be inferred from related compounds.

Table 1: Chemical Identifiers and Calculated Properties

Property	Value	Source
CAS Number	<b>1156825-00-1</b>	[4]
Chemical Name	2-Ethylmorpholine-4-sulfonyl chloride	[4]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> ClNO <sub>3</sub> S	Derived from structure
Molecular Weight	213.68 g/mol	Calculated
SMILES Code	O=S(N1CC(CC)OCC1)(Cl)=O	[4]
Physical State	Liquid (Predicted)	Inferred from similar compounds
Boiling Point	Not determined; similar compounds like Morpholine-4-sulfonyl chloride have Bp: 81-85°C/0.6mm Hg	[5]
Solubility	Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., Dichloromethane, THF).	General chemical knowledge

| Stability | Moisture-sensitive.[6] Stable under inert, dry conditions. |[6] |

Note: Some physical properties are estimated based on structurally similar compounds and general chemical principles.

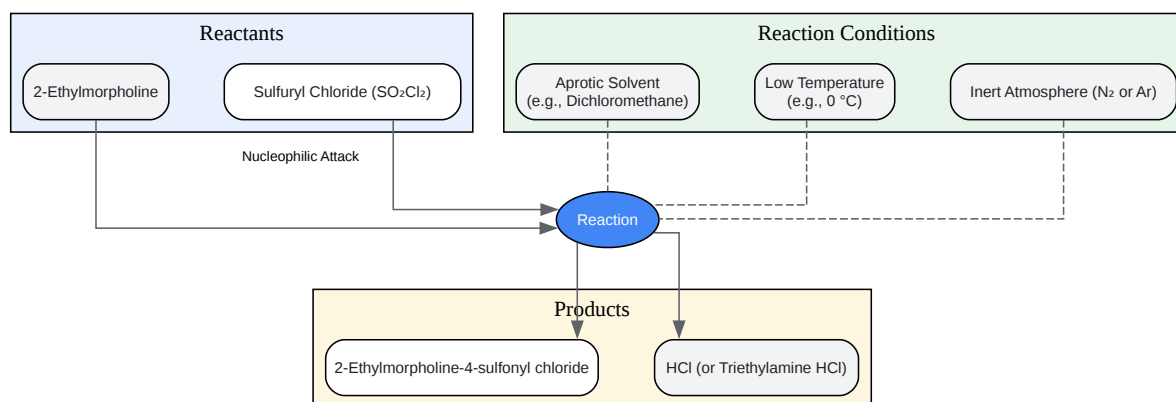
## PART 2: Synthesis and Mechanistic Rationale

The synthesis of N-sulfonyl chlorides from secondary amines is a well-established transformation. The most direct and common method involves the reaction of the corresponding amine with sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>).

### Proposed Synthesis Workflow

The preparation of **2-Ethylmorpholine-4-sulfonyl chloride** would logically proceed from the reaction of 2-ethylmorpholine with sulfuryl chloride, typically in the presence of a non-

nucleophilic base to scavenge the HCl byproduct, or by using an excess of the starting amine.



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Caption: Proposed synthesis workflow for **2-Ethylmorpholine-4-sulfonyl chloride**.

## Exemplary Laboratory Protocol (Self-Validating System)

This protocol is based on established procedures for analogous compounds, such as the synthesis of morpholine-4-sulfonyl chloride.[7] The causality behind key steps is explained to ensure reproducibility and safety.

Objective: To synthesize **2-Ethylmorpholine-4-sulfonyl chloride**.

Materials:

- 2-Ethylmorpholine
- Sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>)
- Triethylamine (Et<sub>3</sub>N)

- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, addition funnel, magnetic stirrer, ice bath, inert gas setup ( $\text{N}_2$  or  $\text{Ar}$ )

Procedure:

- Inert Atmosphere & Cooling (Causality: Critical for Stability): Set up a dry, three-necked round-bottom flask under an inert atmosphere of nitrogen. This is crucial as both the reactant ( $\text{SO}_2\text{Cl}_2$ ) and the product are moisture-sensitive.<sup>[6]</sup> Cool the flask in an ice bath to  $0\text{ }^\circ\text{C}$ . Rationale: The reaction is exothermic; low temperature controls the reaction rate and prevents degradation.
- Reactant Preparation: In the flask, dissolve 2-ethylmorpholine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous dichloromethane. Rationale: Triethylamine acts as a non-nucleophilic base to neutralize the  $\text{HCl}$  generated during the reaction, preventing side reactions with the starting amine.
- Slow Addition of Electrophile (Causality: Safety & Selectivity): Dissolve sulfonyl chloride (1.05 equiv.) in a separate portion of anhydrous DCM and add it to an addition funnel. Add the  $\text{SO}_2\text{Cl}_2$  solution dropwise to the stirred amine solution at  $0\text{ }^\circ\text{C}$  over 30-60 minutes. Rationale: Slow addition prevents a dangerous exotherm and minimizes the formation of impurities.
- Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting amine.
- Aqueous Workup (Causality: Purification): Once the reaction is complete, cool the mixture again in an ice bath and carefully quench it by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M  $\text{HCl}$  (to remove excess triethylamine), saturated  $\text{NaHCO}_3$  solution (to remove residual acid), and finally with brine.

Rationale: This sequence removes ionic impurities and byproducts, beginning the purification process.

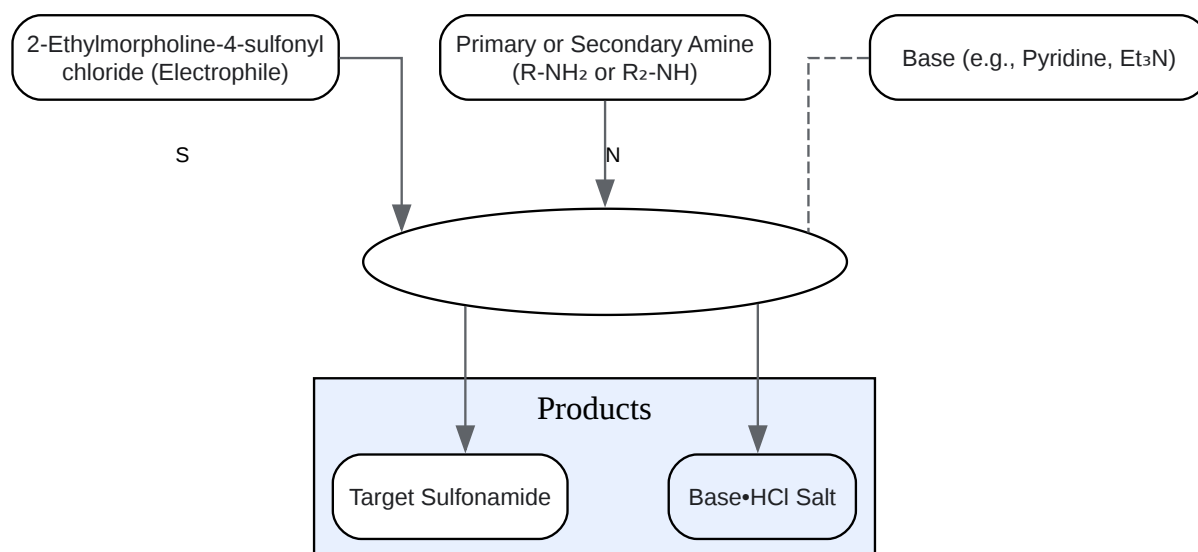
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent using a rotary evaporator under reduced pressure. Rationale: Complete removal of water is essential before final purification to prevent hydrolysis of the sulfonyl chloride product.
- **Purification (Self-Validation):** The crude product should be purified by vacuum distillation or flash column chromatography on silica gel. The final product's identity and purity should be validated by spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, MS).

## PART 3: Reactivity and Applications in Drug Design

The primary utility of **2-Ethylmorpholine-4-sulfonyl chloride** lies in its function as an electrophilic building block for the construction of N-substituted sulfonamides.

### Core Reactivity: Sulfonamide Formation

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. It readily reacts with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.



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Caption: General reaction scheme for sulfonamide synthesis.

## Strategic Value in Medicinal Chemistry

The combination of the morpholine ring and the reactive sulfonyl chloride handle makes this reagent a powerful tool for late-stage functionalization and library synthesis in drug discovery.

[3]

- **Modulation of Physicochemical Properties:** The introduction of the 2-ethylmorpholine sulfonyl group can significantly alter the properties of a parent molecule. The morpholine ring can improve aqueous solubility and act as a hydrogen bond acceptor, which can be critical for target engagement and pharmacokinetic profiles.[1][8]
- **Scaffold for CNS-Targeted Agents:** The morpholine heterocycle is frequently found in drugs targeting the central nervous system. Its inclusion often helps achieve the delicate balance of lipophilicity and polarity required to cross the blood-brain barrier.[1]
- **Bioisosteric Replacement:** The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or phosphates, helping to fine-tune electronic properties and metabolic stability while maintaining or improving biological activity.[8]

## PART 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-Ethylmorpholine-4-sulfonyl chloride** is not publicly available, the hazards can be reliably predicted from the data for analogous sulfonyl chlorides and morpholine derivatives.[6][9][10][11]

Table 2: Predicted Hazard Profile

Hazard Class	Description	Precaution
Skin Corrosion/Irritation	Expected to be Category 1B. Causes severe skin burns and eye damage.[10][11]	Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and full-face protection (face shield).
Eye Damage	Expected to cause serious, potentially irreversible eye damage.[10][11]	Use safety goggles and a face shield. Ensure an eyewash station is immediately accessible.
Moisture Reactivity	Reacts with water, potentially violently, to release corrosive HCl gas.[6]	Handle under inert gas. Store in a tightly sealed container in a desiccator or dry cabinet.

| Inhalation Toxicity | Vapors and mists are likely to be toxic and cause respiratory irritation.[6] | Use exclusively within a certified chemical fume hood. |

#### Handling and Storage Protocol:

- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[6][9] The container must be kept tightly closed under an inert atmosphere.
- Personal Protective Equipment (PPE): A standard PPE ensemble includes a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.
- Spill & Disposal: Absorb small spills with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal. Do not use water. Dispose of waste in accordance with local, state, and federal regulations.

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